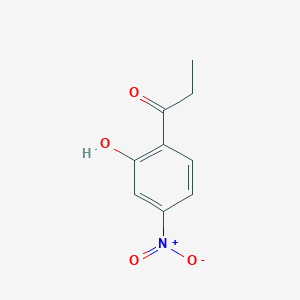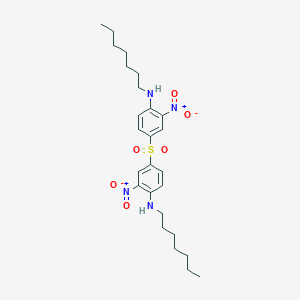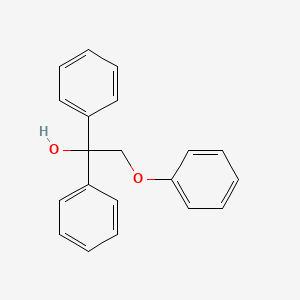
2-Phenoxy-1,1-diphenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-1,1-diphenylethanol is an organic compound with the molecular formula C20H16O2. It is a white crystalline solid that is used in various scientific and industrial applications. This compound is known for its unique chemical structure, which includes a phenoxy group and two phenyl groups attached to an ethanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1,1-diphenylethanol typically involves the reaction of phenol with 1,1-diphenylethanol in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for large-scale production while maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxy-1,1-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed: The major products formed from these reactions include phenolic derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
2-Phenoxy-1,1-diphenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1,1-diphenylethanol involves its interaction with various molecular targets and pathways. The phenoxy and phenyl groups allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to exert its effects through a combination of chemical reactivity and molecular binding .
Comparison with Similar Compounds
- 2-Phenoxy-1-phenylethanol
- 1,1-Diphenylethanol
- Phenoxyethanol
Comparison: Compared to these similar compounds, 2-Phenoxy-1,1-diphenylethanol is unique due to its combination of phenoxy and diphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .
Properties
CAS No. |
5432-02-0 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-phenoxy-1,1-diphenylethanol |
InChI |
InChI=1S/C20H18O2/c21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-22-19-14-8-3-9-15-19/h1-15,21H,16H2 |
InChI Key |
UPZJHOODQWMPGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


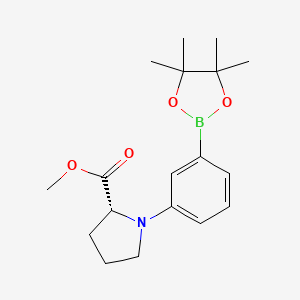
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)

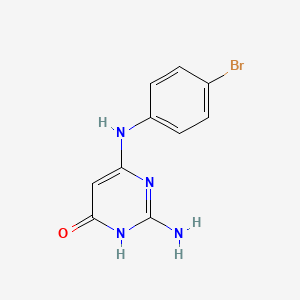


![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
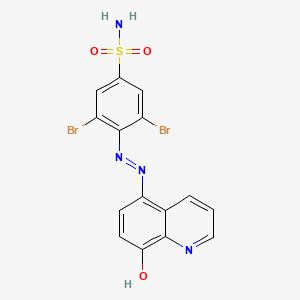
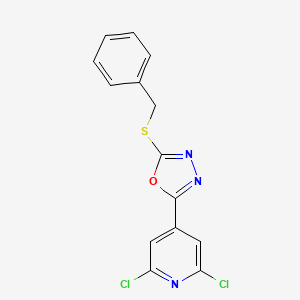
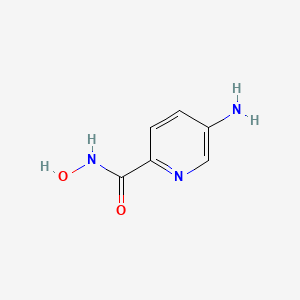
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)

